1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one
CAS No.: 1705879-69-1
Cat. No.: VC7633163
Molecular Formula: C14H18F3N3O2
Molecular Weight: 317.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705879-69-1 |
|---|---|
| Molecular Formula | C14H18F3N3O2 |
| Molecular Weight | 317.312 |
| IUPAC Name | 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3,3,3-trifluoropropan-1-one |
| Standard InChI | InChI=1S/C14H18F3N3O2/c15-14(16,17)7-12(21)20-5-1-2-9(8-20)6-11-18-13(19-22-11)10-3-4-10/h9-10H,1-8H2 |
| Standard InChI Key | QHQVILHZXKLZRG-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3CC3 |
Introduction
Synthesis Pathways
The synthesis of this compound typically involves multistep reactions:
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Formation of the 1,2,4-Oxadiazole Ring:
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Cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
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Use of reagents like phosphorus oxychloride (POCl₃) or carbodiimides.
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Attachment of the Cyclopropyl Group:
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Introduction via alkylation or cyclopropanation reactions.
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Incorporation of the Piperidine Moiety:
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Functionalization through nucleophilic substitution or reductive amination.
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Addition of the Trifluoromethyl Ketone Group:
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Achieved through fluorination techniques using trifluoromethylating agents such as trifluoroacetic acid derivatives.
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Biological Relevance
Compounds containing the 1,2,4-oxadiazole scaffold have been shown to exhibit a wide range of biological activities:
Pharmacological Applications
The compound's design suggests potential utility in:
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Anticancer Therapy: Oxadiazole derivatives have demonstrated cytotoxic effects against tumor cell lines by disrupting DNA synthesis or inducing apoptosis .
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Antiviral Activity: Piperidine-containing molecules are known to inhibit viral polymerases .
Molecular Modeling and Docking Studies
Molecular docking studies have revealed that oxadiazole derivatives interact strongly with protein targets through hydrogen bonding and hydrophobic interactions:
| Parameter | Value/Observation |
|---|---|
| Binding Affinity | High (indicative of strong interactions) |
| Key Interactions | Hydrogen bonds with active site residues |
| Pharmacophore Features | Aromaticity and electron-rich centers |
These findings suggest that the compound could serve as a lead molecule for further drug development.
Comparative Data Table
| Feature | Compound A | Compound B | Target Compound |
|---|---|---|---|
| Core Structure | 1,2,4-Oxadiazole | 1,2,4-Oxadiazole | 1-(3-Cyclopropyl...) |
| Substituents | Phenyl | Alkyl | Cyclopropyl + Piperidine |
| Biological Activity | Anticancer | Antiviral | Anticancer/Antiviral potential |
| ADMET Profile | Moderate | Good | Excellent |
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